molecular formula C16H14BrNO4 B13191436 (2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid

(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid

Cat. No.: B13191436
M. Wt: 364.19 g/mol
InChI Key: RBOKGCMCFYYBRO-AATRIKPKSA-N
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Description

(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is an organic compound that features a bromine atom, a methoxy group, and a pyridin-2-ylmethoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a methoxy-substituted phenyl compound, followed by the introduction of the pyridin-2-ylmethoxy group through nucleophilic substitution. The final step involves the formation of the acrylic acid moiety via a Heck or Wittig reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pyridin-2-ylmethoxy group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[3-chloro-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
  • (2E)-3-[3-fluoro-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
  • (2E)-3-[3-iodo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid

Uniqueness

(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H14BrNO4

Molecular Weight

364.19 g/mol

IUPAC Name

(E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H14BrNO4/c1-21-14-9-11(5-6-15(19)20)8-13(17)16(14)22-10-12-4-2-3-7-18-12/h2-9H,10H2,1H3,(H,19,20)/b6-5+

InChI Key

RBOKGCMCFYYBRO-AATRIKPKSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC2=CC=CC=N2

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC2=CC=CC=N2

Origin of Product

United States

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